N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
Description
The compound N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide (hereafter referred to as the target compound) is a triazole-piperidine-benzamide hybrid. Its structure features:
- A 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position.
- A piperidine ring connected via a carbonyl group at the triazole’s 4-position.
- A 2-methylbenzamide moiety at the piperidine’s 4-position.
Below, we compare this compound with structurally and functionally related analogs.
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-20(14-18(16)3)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWLGZMTRLILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide generally follows a multistep process:
Formation of the triazole ring:
Piperidine derivatization: : The piperidine moiety is introduced through N-acylation reactions with appropriate carboxylic acids or their derivatives.
Final coupling: : The final step involves coupling the triazole and piperidine intermediates under appropriate conditions.
Industrial Production Methods
The industrial production of this compound might involve optimized versions of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be employed, with considerations for reaction scalability, solvent usage, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form various derivatives, depending on the specific sites and reagents used.
Reduction: : The compound can be reduced under certain conditions to alter its functional groups.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the triazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C
Substitution: : Alkyl halides, sulfonyl chlorides
Major Products
The primary products from these reactions include various substituted or modified triazole and piperidine derivatives, which might exhibit altered biological activities or physical properties.
Scientific Research Applications
This compound has extensive applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide exerts its effects often involves binding to specific molecular targets:
Enzyme inhibition: : May inhibit key enzymes involved in various biological pathways.
Receptor interaction: : Can modulate receptor activity, affecting signal transduction processes.
DNA/RNA binding: : Might bind to nucleic acids, influencing gene expression and cellular function.
Comparison with Similar Compounds
Core Modifications: Triazole Substituents
The triazole’s substituents significantly influence electronic and steric properties. Key analogs include:
Note: The target compound’s molecular weight is estimated based on structural similarity to .
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,4-dimethylphenyl group enhances lipophilicity and steric bulk compared to the phenyl group in .
- Benzamide Position : The 2-methyl group in the target compound may reduce steric hindrance compared to the 4-methyl in , favoring interactions with planar binding pockets.
Piperidine and Benzamide Variations
Other analogs highlight modifications to the piperidine or benzamide moieties:
- Example 53 (): A pyrazolo-pyrimidine-chromenone derivative with a fluorophenyl group.
- Compound 20 (): A triazinone-piperidine hybrid with a piperidinylmethylphenyl group. Its reduced aromaticity compared to the target compound may improve solubility but decrease rigidity.
Comparison with Analogs :
Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| LogP (Estimated) | ~3.8 | ~4.2 | ~3.5 |
| Aqueous Solubility | Low | Very Low | Moderate |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
Notes:
- The target’s 3,4-dimethylphenyl group increases LogP compared to , reducing solubility.
- The 3-chloro substituent in further elevates hydrophobicity.
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from structural analogs:
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse biological activities, including antitumor, antifungal, and antibacterial properties. This article explores the biological activity of this specific triazole derivative based on available research findings.
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.43 g/mol
- Structure : The compound features a triazole ring linked to a piperidine moiety and a benzamide group.
Biological Activity Overview
The biological activity of triazole derivatives has been extensively studied. The following sections summarize key findings related to the specific compound .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Triazoles may disrupt mitochondrial function and induce DNA damage, leading to cell death.
- Case Study : In a study involving 1H-1,2,3-triazole derivatives, compounds demonstrated cytotoxic effects on human leukemic cells at nanomolar concentrations. These compounds induced morphological changes characteristic of apoptosis (e.g., chromatin condensation and membrane blebbing) .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.
- Research Findings : A study reported that certain 1,2,3-triazole derivatives exhibited potent antifungal activity against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
Antibacterial Activity
The antibacterial efficacy of triazoles has also been documented. Compounds similar to this compound have shown activity against various bacterial strains.
- Example Study : A recent investigation highlighted that certain triazole derivatives displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences the biological activity. For example, modifications to the piperidine or benzamide moieties can enhance potency and selectivity against target cells .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of triazole intermediates with piperidine derivatives and subsequent coupling with benzamide groups. Key steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as described in analogous fluorobenzamide syntheses .
- Piperidine Acylation : Optimize solvent choice (e.g., DMF under inert atmosphere) and stoichiometry to enhance coupling efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate high-purity product. Yield improvements (e.g., from 70% to 85%) can be achieved by adjusting reaction time, temperature, and catalyst loading .
Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the piperidine and benzamide moieties. For example, the piperidine protons appear as multiplet signals between δ 1.3–2.8 ppm, while aromatic protons from the triazole and benzamide groups resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 448.2 [M+H]) and detect fragmentation patterns.
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation or high-temperature steps .
- Waste Disposal : Follow OSHA guidelines for chemical waste, including segregation of organic solvents and solid residues .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) complement experimental studies to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., triazole carbonyl groups) and predict metabolic stability. Compare with experimental stability data (e.g., hydrolysis rates in PBS buffer) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., receptor tyrosine kinases). Validate predictions with in vitro binding assays (IC measurements) .
- MD Simulations : Perform 100-ns simulations to assess conformational stability in lipid bilayers, correlating with cell permeability data from Caco-2 assays .
Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental Partitioning : Measure log (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential. Compare with EPA EPI Suite predictions .
- Degradation Studies : Conduct photolysis (UV irradiation in aqueous solutions) and biodegradation (OECD 301D tests) to quantify half-lives. Analyze metabolites via LC-QTOF-MS .
- Toxicity Testing : Use standardized assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) to determine EC values. Cross-reference with structural analogs to identify toxicity drivers .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) to identify bioavailability limitations .
- Dose-Response Optimization : Use factorial experimental designs (e.g., 4×4 matrices) to test multiple dosing regimens in animal models, ensuring statistical power with ≥4 replicates per group .
- Tissue Distribution Studies : Employ radiolabeled compound (e.g., C tracing) to quantify accumulation in target organs vs. off-target tissues .
Q. What strategies are effective for analyzing and reporting thermophysical properties (e.g., solubility, melting point) with high reproducibility?
- Methodological Answer :
- Solubility Determination : Use shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Validate with HPLC-UV quantification .
- Melting Point Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min heating rate under nitrogen. Report onset and peak temperatures ±0.5°C .
- Data Reporting : Adhere to IUPAC guidelines for uncertainty margins (e.g., ±2% for solubility) and metadata inclusion (e.g., solvent purity, instrument calibration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
